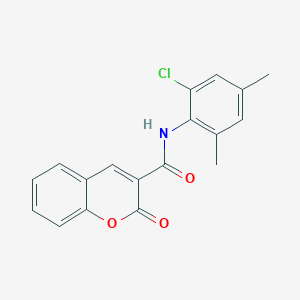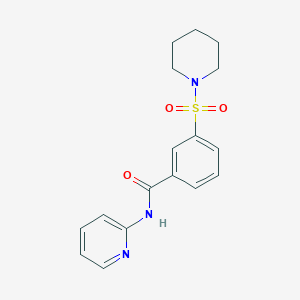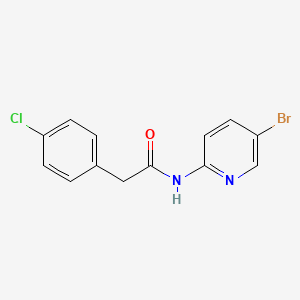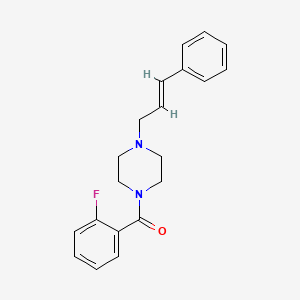
N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CDC-42 inhibitor and is known for its ability to inhibit the activity of CDC-42, a protein that plays a crucial role in cell division, migration, and cytoskeletal organization.
Aplicaciones Científicas De Investigación
N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the key areas of research is cancer therapy. Studies have shown that CDC-42 plays a crucial role in cancer cell migration and invasion. Inhibition of CDC-42 activity using N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to reduce cancer cell migration and invasion, making it a potential candidate for cancer therapy.
Another area of research where N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has shown promise is in the treatment of neurodegenerative diseases. Studies have shown that CDC-42 plays a role in the development of dendritic spines, which are essential for synaptic plasticity. Inhibition of CDC-42 activity using N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to increase the number of dendritic spines, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves the inhibition of CDC-42 activity. CDC-42 is a small GTPase protein that plays a crucial role in cell division, migration, and cytoskeletal organization. N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide binds to CDC-42 and prevents it from interacting with downstream effectors, thereby inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide have been extensively studied. Inhibition of CDC-42 activity using N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to reduce cancer cell migration and invasion, increase the number of dendritic spines, and inhibit the growth of bacterial biofilms. However, it is important to note that the effects of N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide may vary depending on the cell type and experimental conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its specificity towards CDC-42. This compound has been shown to selectively inhibit CDC-42 activity without affecting other small GTPase proteins. Another advantage is its well-established synthesis method, making it easily accessible for research purposes.
However, there are also limitations to using N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments. One limitation is its potential toxicity towards cells. Studies have shown that high concentrations of N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide can induce cell death. Another limitation is its limited solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for the research on N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide. One area of research is the development of more potent and selective CDC-42 inhibitors. Another area of research is the investigation of the potential applications of N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide in the treatment of bacterial infections. Studies have shown that this compound has the potential to inhibit the growth of bacterial biofilms, making it a potential candidate for the development of new antibacterial agents. Additionally, further studies are needed to investigate the potential side effects and toxicity of N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide in vivo.
Métodos De Síntesis
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves the reaction of 2-hydroxy-3-formylchromone with 2-amino-4,6-dimethylphenyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form the final compound. The synthesis method for this compound is well-established and has been reported in the literature.
Propiedades
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-10-7-11(2)16(14(19)8-10)20-17(21)13-9-12-5-3-4-6-15(12)23-18(13)22/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUHHAPYQVTIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-{1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5681610.png)
![2-[4-(1-azepanylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5681615.png)
![2-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)methyl]-6-methyl-4-quinolinol dihydrochloride](/img/structure/B5681618.png)

![4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5681629.png)


![5-acetyl-3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5681646.png)
![N-(4'-fluorobiphenyl-3-yl)-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5681652.png)

![2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681679.png)
![7-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5681686.png)
